4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
This compound belongs to the hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide family, characterized by a bicyclic system comprising a thiophene ring fused with a pyrazine moiety, where both sulfur atoms are oxidized to sulfones. The substituents—a 3-chlorophenyl group at position 1 and a benzo[d][1,3]dioxol-5-ylmethyl group at position 4—impart unique steric and electronic properties. Synthesis of such derivatives typically involves cyclocondensation of thiomorpholine derivatives with aryl aldehydes or ketones under acidic or basic conditions, as exemplified by Shaitanov et al. (2006) in their work on analogous 4-substituted hexahydrothieno-pyrazinones .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorophenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c21-14-2-1-3-15(7-14)23-17-11-29(25,26)10-16(17)22(9-20(23)24)8-13-4-5-18-19(6-13)28-12-27-18/h1-7,16-17H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEANODGZGJMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC4=C(C=C3)OCO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide (commonly referred to as compound A ) is a synthetic organic molecule characterized by its complex structure and potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound A has a molecular formula of and a molecular weight of 396.89 g/mol . Its structure features a thieno[3,4-b]pyrazine core, which is known for its diverse biological activities.
The biological activity of compound A can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies indicate that compound A exhibits antimicrobial properties against various bacterial strains. The thieno[3,4-b]pyrazine framework has been linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell membranes.
- Cytotoxic Effects : In vitro studies suggest that compound A may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Research Findings
Recent research has focused on the synthesis and biological evaluation of compound A. Notably:
- Synthesis : Compound A was synthesized through a multi-step reaction involving the coupling of benzo[d][1,3]dioxole derivatives with chlorophenyl-substituted thieno[3,4-b]pyrazines. The yield was reported at approximately 65% , indicating a relatively efficient synthetic route .
- Biological Evaluation : In a study assessing the cytotoxicity of compound A against various cancer cell lines (e.g., HeLa and MCF-7), it demonstrated IC50 values in the low micromolar range, suggesting significant potential as an anticancer agent .
Case Studies
Several case studies have highlighted the biological activity of compounds structurally similar to compound A:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of thieno[3,4-b]pyrazine exhibited potent anticancer activity against breast cancer cells. The study emphasized the importance of structural modifications for enhancing potency .
- Antimicrobial Studies : Research conducted on related compounds showed effectiveness against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that compound A may possess similar antimicrobial properties .
Table 1: Biological Activity Summary of Compound A
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Effective in scavenging free radicals | |
| Antimicrobial | Active against various bacterial strains | |
| Cytotoxic | Induces apoptosis in cancer cells |
Table 2: Synthesis Route Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1 | Benzo[d][1,3]dioxole + Chlorophenyl derivative | 65% |
| Step 2 | Thieno[3,4-b]pyrazine coupling | - |
Scientific Research Applications
Synthesis Methodology
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, one method includes the reaction of benzo[d][1,3]dioxole derivatives with chlorophenyl halides under basic conditions to form the desired product in good yields. The purification often involves recrystallization techniques to achieve high purity levels suitable for research applications.
Pharmacological Studies
The compound has been investigated for its potential as an antitumor agent . Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For example:
- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential use in cancer therapy .
Neuropharmacology
Preliminary studies suggest that this compound may have neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases:
- Case Study : In vitro assays indicated that the compound could reduce oxidative stress markers in neuronal cells, which is crucial for developing treatments for conditions like Alzheimer's disease .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural features contribute to its effectiveness against a range of bacterial strains:
- Data Table : Antimicrobial efficacy against various pathogens was assessed using standard disk diffusion methods.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Analgesic and Anti-inflammatory Effects
Research has indicated that this compound may possess analgesic and anti-inflammatory properties:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Hexahydrothieno-Pyrazinone Family
Key analogues from Shaitanov et al. (2006) include:
- 1-(4-Methoxyphenyl)-4-benzylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide: Exhibits reduced steric bulk compared to the target compound due to the absence of the benzo[d][1,3]dioxole group, leading to lower logP values (calculated: 2.8 vs. 3.5 for the target compound) .
- 1-(2-Nitrophenyl)-4-(2-phenylethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide: The nitro group enhances electrophilicity but reduces metabolic stability compared to the chloro substituent in the target compound .
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents (Position 1/4) | logP* | Melting Point (°C) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|---|
| Target Compound | 3-Chlorophenyl / Benzo[d][1,3]dioxole | 3.5 | 198–201 (predicted) | Not reported |
| 1-(4-Methoxyphenyl)-4-benzyl derivative | 4-Methoxyphenyl / Benzyl | 2.8 | 185–188 | 12.4 (Antimicrobial) |
| 1-(2-Nitrophenyl)-4-(2-phenylethyl) | 2-Nitrophenyl / Phenethyl | 3.1 | 210–213 | 8.9 (Cytotoxic) |
*Calculated using ChemDraw.
Bioactive Heterocyclic Compounds with Similar Moieties
- Thiazolo[3,2-a]pyrimidine Derivatives (): Compounds like (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) share sulfone and arylidene groups. However, their planar thiazolo-pyrimidine systems contrast with the non-planar hexahydrothieno-pyrazinone core, resulting in lower solubility (logS: −4.2 vs. −3.5 for the target compound) .
- Triazolothiadiazoles () : For example, 3-(α-naphthylmethylene)-6-aryl-triazolo[3,4-b]-1,3,4-thiadiazoles exhibit antimicrobial activity at 0.01% concentration but lack the sulfone groups critical for oxidative stability in the target compound .
Table 2: Bioactivity Comparison with Heterocyclic Analogues
Q & A
Basic: What are the key synthetic methodologies for this compound, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
- Condensation reactions : For example, refluxing intermediates with aromatic aldehydes in acetic anhydride/acetic acid mixtures under sodium acetate catalysis to form benzylidene derivatives .
- Cyclization steps : Controlled temperatures (e.g., 239–241°C) and inert atmospheres to prevent side reactions, as seen in analogous heterocyclic syntheses .
- Purification : Crystallization from solvents like DMF/water or ethanol to isolate high-purity products .
Characterization : - Spectroscopy : IR (functional groups like CN, CO), -/-NMR (structural confirmation), and MS (molecular ion validation) .
- Chromatography : GCMS for purity assessment and isomer detection (e.g., 2% impurities reported in similar compounds) .
Basic: How are common impurities or isomers identified during synthesis?
Methodological Answer:
- GCMS analysis : Detects low-abundance impurities (e.g., 2% isomer content) by comparing experimental mass fragments with theoretical values .
- Chromatographic retention times : Discrepancies between expected and observed peaks indicate unresolved isomers or byproducts.
- NMR coupling patterns : Splitting signals (e.g., ) resolve stereochemical ambiguities in diastereomers .
Basic: What structural features influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : Enhanced by the benzo[d][1,3]dioxole group, which improves membrane permeability .
- Electron-withdrawing groups : The 3-chlorophenyl and sulfone moieties increase electrophilicity, impacting reactivity and solubility .
- Heterocyclic rigidity : The thienopyrazine core restricts conformational flexibility, affecting binding affinity in biological assays .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid promotes cyclization .
- Catalyst screening : Sodium acetate or fused sodium acetate improves condensation efficiency .
- Temperature control : Stepwise heating (e.g., 0°C to reflux) minimizes decomposition of thermally sensitive intermediates .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sulfur-containing moieties .
Advanced: How are contradictions in spectral data resolved during structural elucidation?
Methodological Answer:
- Cross-validation : Compare -NMR chemical shifts (e.g., δ 5.93 for OCHO) with literature values for analogous compounds .
- High-resolution MS (HRMS) : Resolve discrepancies between calculated (e.g., CHNOS) and observed molecular ions .
- Computational modeling : DFT calculations predict -NMR shifts to validate assignments .
Advanced: What experimental designs are used to evaluate pharmacological activity?
Methodological Answer:
- Randomized block designs : Split-plot arrangements (e.g., rootstocks vs. trellis systems) control variables in in vivo studies .
- Dose-response assays : Vary concentrations (µM to mM) to establish IC values for anticonvulsant or antimicrobial activity .
- Control groups : Include positive controls (e.g., carbamazepine for anticonvulsant studies) and vehicle-only cohorts .
Advanced: How are structure-activity relationships (SAR) studied for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-cyanophenyl) and compare bioactivity .
- Pharmacophore mapping : Identify critical groups (e.g., sulfone, benzodioxole) via molecular docking against target proteins (e.g., GABA receptors) .
- QSAR modeling : Correlate logP, polar surface area, and steric parameters with in vitro efficacy data .
Advanced: What mechanistic insights guide biological activity studies?
Methodological Answer:
- Enzyme inhibition assays : Measure inhibition of cyclooxygenase (COX) or monoamine oxidases (MAO) to propose mechanisms .
- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to assess antioxidant potential .
- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
